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molecular formula C15H21NO2 B8329693 2,3-Dihydro-3,3-dimethyl-5-hydroxy-2-piperidino-benzofuran

2,3-Dihydro-3,3-dimethyl-5-hydroxy-2-piperidino-benzofuran

Cat. No. B8329693
M. Wt: 247.33 g/mol
InChI Key: ITRLVVKTHRNGDT-UHFFFAOYSA-N
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Patent
US04091033

Procedure details

The process of Example 1 was repeated using 196.2 parts of piperidine in place of the morpholine. The product was the corresponding piperidino enamine which was reacted with benzoquinone in toluene to give 2,3-dihydro-3,3-dimethyl-5-hydroxy-2-piperidino-benzofuran. This was converted to 2,3-dihydro-3,3-dimethyl-2-piperidino-benzofuran-5-yl methanesulphonate and then to 2,3-dihydro-3,3-dimethyl-2-ethoxy-benzofuran-5-yl methane sulphonate as in Example 5.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
piperidino enamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:7]1(=[O:14])[CH:12]=[CH:11][C:10](=[O:13])[CH:9]=[CH:8]1.[C:15]1([CH3:21])[CH:20]=CC=C[CH:16]=1>>[CH3:16][C:15]1([CH3:21])[C:9]2[CH:8]=[C:7]([OH:14])[CH:12]=[CH:11][C:10]=2[O:13][CH:20]1[N:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCCC1
Step Two
Name
piperidino enamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=CC(C=C1)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(C(OC2=C1C=C(C=C2)O)N2CCCCC2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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